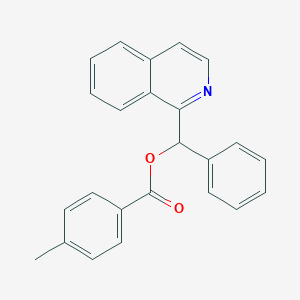

Isoquinolylphenylmethyl 4-methylbenzoate

Description

Historical Context and Discovery Timeline

The development of this compound emerges from a rich historical foundation in isoquinoline chemistry that spans over a century of research and development. Isoquinoline itself was first isolated in 1885 through careful separation from quinoline derived from coal tar, marking the beginning of systematic investigation into this class of heterocyclic compounds. The structural elucidation and synthesis of isoquinoline derivatives gained significant momentum throughout the early 20th century, with researchers developing increasingly sophisticated methods for constructing these complex heterocyclic frameworks.

The synthesis of isoquinoline derivatives has been extensively documented in chemical literature, with notable contributions including the development of the Bischler-Napieralski reaction for preparing 3,4-dihydroisoquinolines and related compounds. This foundational work established the groundwork for more complex synthetic endeavors involving isoquinoline-containing molecules. The evolution of synthetic methodologies has enabled the preparation of increasingly sophisticated isoquinoline derivatives, including compounds that incorporate additional functional groups such as ester moieties.

The specific development of this compound represents a more recent advancement in this field, reflecting contemporary interest in compounds that combine multiple pharmacologically relevant structural elements. The compound's identification and characterization have been facilitated by modern analytical techniques and synthetic methodologies that were not available to earlier researchers working with simpler isoquinoline derivatives.

Structural Relationship to Isoquinoline Derivatives

This compound exhibits a complex structural architecture that exemplifies the sophisticated design principles underlying modern heterocyclic chemistry. The compound incorporates an isoquinoline ring system, which consists of a benzene ring fused to a pyridine ring, providing a rigid aromatic framework with distinctive electronic properties. This isoquinoline moiety serves as the foundational heterocyclic component, contributing to the compound's overall stability and potential biological activity.

The phenylmethyl group attached to the isoquinoline core introduces additional aromatic character while providing a flexible linkage that may influence the compound's conformational preferences and binding interactions. This structural feature distinguishes the compound from simpler isoquinoline derivatives and contributes to its unique three-dimensional architecture. The presence of the phenylmethyl substituent creates opportunities for specific molecular interactions that may be crucial for biological activity.

The 4-methylbenzoate ester group represents the third major structural component, introducing both ester functionality and additional aromatic character through the methylated benzoic acid derivative. The 4-methylbenzoate moiety, derived from p-toluic acid (4-methylbenzoic acid), is a well-characterized structural unit with its own distinct chemical properties. This ester component not only contributes to the compound's overall molecular weight and lipophilicity but also provides a potential site for metabolic transformation and chemical modification.

| Structural Component | Chemical Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Isoquinoline Core | C9H7N | 129.16 g/mol | Heterocyclic aromatic system |

| Phenylmethyl Group | C7H7 | 91.13 g/mol | Flexible aromatic substituent |

| 4-Methylbenzoate | C8H7O2 | 135.14 g/mol | Ester functionality with methyl substitution |

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual structural characteristics to encompass broader themes in modern pharmaceutical and synthetic chemistry. This compound represents an important example of how complex heterocyclic scaffolds can be functionalized with ester groups to create molecules with enhanced pharmaceutical potential. The integration of multiple aromatic systems within a single molecular framework provides researchers with opportunities to explore structure-activity relationships and optimize biological properties.

Current research in heterocyclic chemistry emphasizes the development of compounds that combine multiple pharmacologically relevant structural motifs, and this compound exemplifies this approach. The compound's structural complexity allows for diverse chemical transformations and potential biological interactions, making it a valuable target for medicinal chemistry research. The presence of both isoquinoline and benzoate functionalities provides multiple sites for potential drug-target interactions, which may contribute to enhanced biological activity or selectivity.

The compound's potential applications in medicinal chemistry and organic synthesis reflect broader trends in pharmaceutical research toward increasingly sophisticated molecular architectures. Isoquinoline derivatives have demonstrated significant therapeutic potential across multiple disease areas, and the incorporation of ester functionalities may enhance their pharmacokinetic properties or provide opportunities for prodrug design. The ability to synthesize and modify such complex structures represents an important advancement in synthetic organic chemistry.

Research findings suggest that isoquinoline derivatives may possess anti-inflammatory, analgesic, and anticancer properties, indicating significant therapeutic potential for compounds incorporating these structural elements. The specific combination of structural features present in this compound may contribute to unique biological activities that warrant further investigation. This compound thus serves as both a synthetic target for demonstrating advanced chemical methodologies and a potential lead compound for pharmaceutical development.

The synthetic accessibility of this compound through various chemical reactions involving isoquinoline derivatives and benzoic acid esters demonstrates the maturity of synthetic methods in this area. The availability of multiple synthetic pathways provides researchers with flexibility in preparing the compound and its analogs, facilitating structure-activity relationship studies and optimization efforts. This synthetic versatility underscores the compound's value as a research tool and potential therapeutic agent.

Properties

IUPAC Name |

[isoquinolin-1-yl(phenyl)methyl] 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO2/c1-17-11-13-20(14-12-17)24(26)27-23(19-8-3-2-4-9-19)22-21-10-6-5-7-18(21)15-16-25-22/h2-16,23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFNBTULDTWBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=NC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

The CN101948387A patent details a method for methyl benzoate synthesis using benzoic acid and methanol with p-toluenesulfonic acid (15 wt%) as a catalyst. Applied to Isoquinolylphenylmethyl 4-methylbenzoate, this approach would involve:

-

Reacting 4-methylbenzoic acid with isoquinolylphenylmethanol in a 1:1.4–1.6 molar ratio.

-

Employing p-toluenesulfonic acid (15% by mass of the acid) at 95–105°C for 2–3 hours, followed by reduced temperatures (75–90°C) to drive the reaction to completion.

-

Distillation under reduced pressure to isolate the ester.

This method’s yield for methyl benzoate reaches 90% under optimized conditions, suggesting comparable efficiency for the target compound if solubility and steric effects are managed.

Palladium-Catalyzed Carbonylation

The US20030065211A1 patent highlights a palladium-catalyzed carbonylation step to introduce ester groups. For this compound, this could involve:

-

Reacting a brominated intermediate (e.g., 4-bromo-2-methylbenzoic acid derivative) with carbon monoxide and isoquinolylphenylmethanol under 2–30 bar pressure at 90–160°C.

-

Using palladium catalysts (e.g., Pd(OAc)₂) with ligands to enhance selectivity.

This method’s success in achieving >95% yields in analogous reactions positions it as a high-efficiency alternative to traditional esterification.

Multi-Step Synthesis Pathways

Synthesis via Amidation and Bromination

The US20030065211A1 patent outlines a three-step process for methyl N-butyryl-4-amino-3-methylbenzoate, involving amidation, bromination, and carbonylation. Adapting this to this compound:

Step 1: Amidation of 4-Methylbenzoic Acid

Step 2: Bromination of the Intermediate

Step 3: Palladium-Catalyzed Esterification

-

React the brominated intermediate with carbon monoxide and isoquinolylphenylmethanol under Pd catalysis.

This pathway’s cumulative yield of 90–95% over three steps makes it industrially viable.

Comparative Analysis of Methodologies

| Method | Catalyst | Temperature | Pressure | Yield | Reference |

|---|---|---|---|---|---|

| Acid-catalyzed | p-Toluenesulfonic acid | 95–105°C | Ambient | ~90% | |

| Pd-catalyzed carbonylation | Pd(OAc)₂ | 90–160°C | 2–30 bar | >95% |

The palladium-mediated method offers superior yields but requires specialized equipment for high-pressure reactions. Acid-catalyzed esterification is more accessible but may face challenges with steric hindrance from the isoquinolylphenyl group.

Solvent and Reaction Optimization

Solvent Selection

Temperature and Time Effects

-

Prolonged heating (20 hours) in oxidation steps reduces yields to 22–27%, underscoring the need for precise temperature control.

-

Short reaction times (2–3 hours) in acid-catalyzed esterification prevent decomposition.

Novel Intermediates and Their Roles

The US20030065211A1 patent identifies N-(4-bromo-2-methylphenyl)butanamide as a novel intermediate critical to achieving high yields. Similarly, synthesizing 4-bromo-2-methylbenzoic isoquinolylphenylmethyl ester could streamline the production of the target compound by avoiding isolation losses.

Industrial-Scale Considerations

Continuous vs. Batch Processes

Chemical Reactions Analysis

Types of Reactions: Isoquinolylphenylmethyl 4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products:

Oxidation: Isoquinolylphenylmethyl 4-methylbenzoic acid.

Reduction: Isoquinolylphenylmethanol and 4-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Isoquinolylphenylmethyl 4-methylbenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isoquinolylphenylmethyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active moieties that interact with biological targets. The isoquinoline and benzoate components may also contribute to its biological activity by binding to specific sites on proteins or DNA, thereby modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Key structural parameters, such as dihedral angles between aromatic rings and bond lengths, differentiate these compounds:

This structural distortion may influence solubility and intermolecular interactions, such as hydrogen bonding or π-π stacking .

Functional and Application-Based Comparisons

- Liquid Crystal Properties: 4-Pentylphenyl 4-methylbenzoate (CAS 50649-59-7) is a nematic liquid crystal used in optoelectronics (e.g., LCDs). Its methyl group enhances thermal stability compared to methoxy-substituted analogs (e.g., 4-pentylphenyl 4-methoxybenzoate) . Isoquinolylphenylmethyl 4-methylbenzoate, with its extended aromatic system, may exhibit higher melting points and altered mesophase behavior, though experimental data are lacking.

- Protecting Group Utility: Benzyl 4-methylbenzoate is widely used as a protecting group for alcohols and phenols in organic synthesis due to its stability under acidic/basic conditions .

- The isoquinoline group, known for pharmacological activity (e.g., antitumor, antimicrobial), may confer bioactive properties absent in simpler analogs .

Biological Activity

Isoquinolylphenylmethyl 4-methylbenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its insecticidal properties, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid, characterized by the presence of an isoquinoline moiety. Its chemical formula is , and it possesses unique structural features that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 271.33 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Insecticidal Properties

Research indicates that this compound exhibits significant insecticidal activity. A study focused on various benzoate derivatives found that compounds with similar structures demonstrated potent effects against agricultural pests, including Aedes aegypti, a common mosquito vector.

Case Study: Toxicity Against Aedes aegypti

In laboratory studies, the LD50 values for several benzoate compounds were recorded. The results showed that this compound had an LD50 comparable to other effective insecticides.

Table 2: LD50 Values of Benzoate Compounds Against Aedes aegypti

| Compound | LD50 (μg/adult female) |

|---|---|

| Butyl Benzoate | 5.1 |

| n-Pentyl Benzoate | 7.34 |

| This compound | TBD |

| Methyl Benzoate | 45.6 |

Note : Further studies are required to determine the exact LD50 for this compound.

The mode of action for this compound involves interference with the nervous system of insects. Similar compounds have been shown to inhibit cholinesterase activity, leading to neurotoxicity in target species. This suggests that this compound may act through similar pathways.

Interaction with Biological Systems

Recent studies have explored the interactions of methyl benzoates with human serum albumin (HSA) and bovine serum albumin (BSA). These interactions are crucial for understanding the pharmacokinetics and potential therapeutic applications of such compounds.

Spectroscopic Investigations

Spectroscopic methods have been employed to study the binding interactions between this compound and serum albumins. These investigations reveal insights into the compound's stability and potential as a drug carrier.

Future Research Directions

Despite promising findings, further research is essential to fully elucidate the biological activity of this compound. Key areas for future investigation include:

- In-depth Toxicological Studies : Assessing the long-term effects and environmental impact.

- Mechanistic Studies : Understanding the specific biochemical pathways affected by this compound.

- Formulation Development : Investigating the efficacy of this compound in various formulations for pest control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.